molecular formula C10H8FNO2S B116082 Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate CAS No. 144899-95-6

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate

Cat. No. B116082
M. Wt: 225.24 g/mol
InChI Key: WOWVQQVKSSAEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate” is a chemical compound with the empirical formula C12H10FNO2S .


Synthesis Analysis

Thiophene derivatives, such as “Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate”, can be synthesized through various methods. One of the significant synthetic methods is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the condensation of 2-halobenzonitriles and methyl thioglycolate under basic conditions .


Chemical Reactions Analysis

“Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate” can undergo various chemical reactions. For instance, it reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate” appears as a crystalline powder with a yellow to brown color. It has a melting point range of 108°C to 112°C . The molecular weight of the compound is 251.28 .

Scientific Research Applications

Electrosynthesis of Fluorinated Derivatives

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate is used in the electrosynthesis of fluorinated benzo[b]thiophene derivatives. Anodic fluorination of related compounds leads to the selective production of monofluorinated products, demonstrating its utility in the synthesis of complex fluorinated molecules (Yin, Inagi, & Fuchigami, 2011).

Synthesis of Inhibitors

The compound plays a role in the synthesis of structurally novel 4-substituted benzo[b]thiophene-2-carboxamidines, which act as selective inhibitors of urokinase-type plasminogen activator. This highlights its potential in medicinal chemistry and drug development (Bridges et al., 1993).

Synthesis of Disperse Dyes

The compound is used in the synthesis of azo dyes. For instance, its derivatives have been diazotised and coupled with various components to create dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Development of Fluorescent Sensors

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate derivatives have been explored for their potential in developing fluorescent sensors, particularly for detecting metal ions in biological and environmental samples. This application underscores the compound's relevance in analytical chemistry and bioimaging (Ye et al., 2014).

Safety And Hazards

“Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene derivatives, including “Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate”, have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include exploring more biological activities of this compound and developing more efficient synthesis methods.

properties

IUPAC Name

methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWVQQVKSSAEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374899
Record name Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate

CAS RN

144899-95-6
Record name Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144899-95-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate

Citations

For This Compound
1
Citations
AV Ivachtchenko, OD Mitkin, DV Kravchenko… - Heliyon, 2019 - cell.com
A method of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate synthesis has been developed and the electronic and spatial structure of a new biologically active …
Number of citations: 14 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.